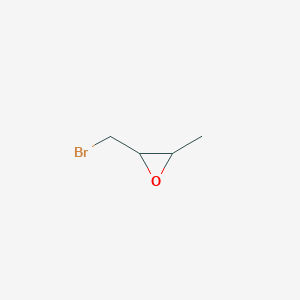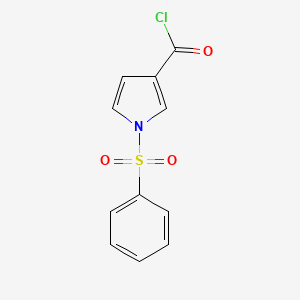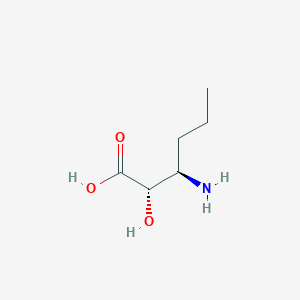
2-(Bromomethyl)-3-methyloxirane
Übersicht
Beschreibung
“2-(Bromomethyl)-3-methyloxirane” is an organobromine compound that is also an ether . It is used in the manufacture of pharmaceuticals and crown ethers . It can be employed as an electrophile for various organometallic compounds . The organometallic derivatives of the compound can be used for the synthesis of α-methylene lactones and lactams .
Synthesis Analysis
The synthetic method of 2-(bromomethyl)-2-butyl hexanoic acid involves several steps and has been described in a patent . The method comprises the following steps: the second method comprises the following steps . The synthesis of mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) is systematically explored .Molecular Structure Analysis
The structure of a similar compound, 3-bromomethyl-2-chloro-quinoline, has been analyzed. It crystallizes in the triclinic crystal space group P‘1 with unit cell parameters a=6.587 (2), b=7.278 (3), c=10.442 (3) Å, a= 83.59 (3)°, b= 75.42 (2)°, g= 77.39 (3)°, Z= 2, V= 471.9 (3)Å3 .Chemical Reactions Analysis
The hydrolysis of a similar compound, 2-bromo-2-methylpropane, has been described . An expeditious and efficient bromomethylation of thiols has been reported, which could be relevant to the reactions of 2-(Bromomethyl)-3-methyloxirane .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
2-(Bromomethyl)-3-methyloxirane is involved in various chemical reactions, showcasing its versatility in chemical synthesis. For instance, 3-(Bromomethyl)dihydrooxazolo[3,2-a]pyridinium bromide undergoes reactions to yield non-aromatic methylidene structures, which can be converted to aromatic oxazolopyridinium cations under superacid conditions. Conversely, its 2-bromomethyl isomer forms only aromatic cations under similar conditions, as evidenced by X-ray diffraction studies (Babaev, Koval’, & Rybakov, 2020). The synthetic procedures for creating 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one from 2-bromomethyl-2-vinyl-1,3-dioxolane highlight the compound's utility in generating structurally diverse molecules (Mekonnen, Westerlund, Havelková, Descomps, & Carlson, 2009).
Role in Polymerization and Material Science
2-(Bromomethyl)-3-methyloxirane derivatives play a significant role in polymerization and material science. The atom transfer radical polymerization of 3-ethyl-3-(acryloyloxy)methyloxetane, involving this compound, illustrates its potential in creating polymers with specific functionalities and characteristics (Singha, Ruiter, & Schubert, 2005). 2-(Halomethyl)-4,5-diphenyloxazoles, derivatives of 2-(Bromomethyl)-3-methyloxirane, serve as reactive scaffolds in synthetic chemistry, enabling the preparation of various 2-substituted oxazoles, which are useful in the synthesis of complex molecules like Oxaprozin (Patil & Luzzio, 2016).
Spectroscopic and Structural Investigations
Spectroscopic studies of 4-bromomethyl-5-methyl-1,3-dioxol-2-one and 4,5-bis(bromomethyl)-1,3-dioxol-2-one, related to 2-(Bromomethyl)-3-methyloxirane, reveal detailed insights into the molecular structure, electron density distribution, and reactive centers of these molecules. Such investigations are crucial for understanding the chemical behavior and properties of these compounds (Carthigayan, Arjunan, Anitha, Periandy, & Mohan, 2014).
Safety And Hazards
The safety data sheet for a similar compound indicates that it is classified as having acute toxicity (oral), skin irritation, short-term (acute) aquatic hazard, and long-term (chronic) aquatic hazard . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, and avoid ingestion and inhalation .
Zukünftige Richtungen
The synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide using three successive direct lithiations and a bromination reaction starting from thiophene has been reported . This four-step protocol starting from thiophene achieved an overall yield of 47% . The development of analogs of thalidomide was precipitated by the discovery of the anti-angiogenic and anti-inflammatory properties of the drug .
Eigenschaften
IUPAC Name |
2-(bromomethyl)-3-methyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-3-4(2-5)6-3/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKIAICRRFHSBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508647 | |
| Record name | 2-(Bromomethyl)-3-methyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-3-methyloxirane | |
CAS RN |
3055-09-2 | |
| Record name | 2-(Bromomethyl)-3-methyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-3-methyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,5'-Dichloro-4,4',7,7'-tetramethyl-3H,3'H-[2,2'-bibenzo[b]thiophenylidene]-3,3'-dione](/img/structure/B1316347.png)



![Imidazo[1,2-b]pyridazin-6-ol](/img/structure/B1316355.png)
![Benzene, [[(8-bromooctyl)oxy]methyl]-](/img/structure/B1316359.png)





![3,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B1316367.png)

